molecular formula C24H25N3O4 B11168750 1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone

1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone

Cat. No.: B11168750
M. Wt: 419.5 g/mol
InChI Key: RJGIXWJBSKBCEQ-UHFFFAOYSA-N
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Description

1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring through a carbonyl group. This compound is of interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by its functionalization with a piperazine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential bioactive properties, such as antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to various biological targets, such as enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone is unique due to its combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

1-[4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H25N3O4/c1-16(28)26-10-12-27(13-11-26)24(29)19-15-21(25-20-7-5-4-6-18(19)20)17-8-9-22(30-2)23(14-17)31-3/h4-9,14-15H,10-13H2,1-3H3

InChI Key

RJGIXWJBSKBCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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